molecular formula C6H15ClNO2- B12653842 2,2-Diethoxyethylammonium chloride CAS No. 42025-68-3

2,2-Diethoxyethylammonium chloride

Cat. No.: B12653842
CAS No.: 42025-68-3
M. Wt: 168.64 g/mol
InChI Key: ZVBTUWNZDSXGPB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diethoxyethylammonium chloride is a chemical compound with the molecular formula C6H16ClNO2. It is an ammonium salt that is often used in various chemical reactions and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diethoxyethylammonium chloride can be synthesized through the reaction of 2,2-diethoxyethanol with ammonium chloride under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the ammonium salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxyethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include silver nitrate, sodium hydroxide, and other strong bases or acids. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with silver nitrate can produce silver chloride as a precipitate .

Scientific Research Applications

2,2-Diethoxyethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-diethoxyethylammonium chloride exerts its effects involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. It also interacts with various molecular targets, including enzymes and ion channels, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diethoxyethylammonium chloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its diethoxyethyl group provides distinct reactivity compared to other ammonium salts, making it valuable in both research and industrial contexts .

Properties

CAS No.

42025-68-3

Molecular Formula

C6H15ClNO2-

Molecular Weight

168.64 g/mol

IUPAC Name

2,2-diethoxyethanamine;chloride

InChI

InChI=1S/C6H15NO2.ClH/c1-3-8-6(5-7)9-4-2;/h6H,3-5,7H2,1-2H3;1H/p-1

InChI Key

ZVBTUWNZDSXGPB-UHFFFAOYSA-M

Canonical SMILES

CCOC(CN)OCC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.